This compound is classified as a pharmaceutical impurity, specifically related to the synthesis of paroxetine hydrochloride, which is used to treat major depressive disorder and anxiety disorders. It is also recognized under various identifiers, including the CAS number 188869-25-2 and the InChI key AELJBFRPEBTCSA-HKUYNNGSSA-N, which facilitate its identification in chemical databases.
The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol involves several key steps that utilize various reagents and conditions. The general synthetic route can be outlined as follows:
For example, one method described in patent literature involves the reduction of 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine using reducing agents like borane or lithium aluminum hydride under controlled conditions to yield the target compound .
trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol can undergo various chemical reactions typical for alcohols and piperidine derivatives:
These reactions are significant for modifying the compound for further medicinal chemistry applications .
The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol is closely related to its role as an impurity in paroxetine synthesis. Paroxetine functions primarily as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonergic neurotransmission in the brain. Although trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol itself may not have significant pharmacological activity, its structural similarity suggests it could interact with serotonin receptors or transporters, potentially modulating serotonin levels indirectly .
The physical and chemical properties of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol include:
trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol has several applications primarily within scientific research:
trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol (CAS: 201855-60-9; alternative CAS: 188869-25-2) possesses the molecular formula C₁₉H₂₂FNO and a molecular weight of 299.38 g/mol. The compound features a piperidine ring substituted at the 1-position with a benzyl group, at the 4-position with a 4-fluorophenyl moiety, and at the 3-position with a hydroxymethyl group. The trans stereochemistry indicates the relative orientation of the 3-hydroxymethyl and 4-aryl substituents across the piperidine ring [4] .
Physical Properties: The compound typically presents as a colorless to dark brown viscous oil or low-melting solid (>55°C with decomposition). It exhibits limited solubility in water but dissolves slightly in chloroform and dimethyl sulfoxide. Storage requires inert atmospheres at -20°C to maintain stability [4] [8].
Table 1: Nomenclature and Identifiers
Classification | Identifier |
---|---|
Systematic Name | [(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |
CAS Registry | 201855-60-9 (primary); 188869-25-2 (alternate) |
Molecular Formula | C₁₉H₂₂FNO |
Key Synonyms | Paroxetine Impurity H; (-)-trans-1-Benzyl-4-(4-fluorophenyl)-3-hydroxymethylpiperidine; (3S,4R)-4-(4-Fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol |
SMILES Notation | OC[C@H]1CN(Cc2ccccc2)CC[C@@H]1c3ccc(F)cc3 |
InChI Key | AELJBFRPEBTCSA-HKUYNNGSSA-N |
This chiral piperidine serves dual roles in antidepressant manufacturing: as a synthetic precursor during active pharmaceutical ingredient production and as a specified impurity requiring strict analytical control in final drug formulations.
Table 2: Commercial Specifications and Applications
Vendor | Catalog Number | Purity | Packaging | Primary Application | Price |
---|---|---|---|---|---|
TRC | B276670 | >95% (high-performance liquid chromatography) | 250 mg | Synthetic intermediate | $165 |
Sigma-Aldrich | Y0000581 | Pharmacopoeial standard | Unit-defined | Impurity quantification | $150 |
American Custom Chemicals | HCH0014376 | 95.00% | 250 mg | Research use | $750.75 |
American Custom Chemicals | HCH0014376 | 95.00% | 2.5 g | Bulk synthesis | $2035 |
The (3S,4R) absolute configuration defines the compound's pharmacological relevance and synthetic strategy. This stereochemistry mirrors the chiral environment present in the therapeutic target paroxetine molecule, making it essential for precise biological interactions.
Table 3: Stereochemical Characteristics and Implications
Aspect | Specification | Functional Consequence |
---|---|---|
Absolute Configuration | (3S,4R) | Required for paroxetine bioactivity |
Ring Conformation | Chair with C3/C4 substituents equatorial | Minimizes steric hindrance in binding pocket |
Synthesis Method | Asymmetric hydrogenation/chiral resolution | Ensures >95% diastereomeric excess |
Key Chiral Analytical Method | Chiral high-performance liquid chromatography with polysaccharide phases | Resolves all four stereoisomers |
Stability | Configurationally stable at recommended storage conditions (-20°C) | Prevents epimerization during storage |
The stereochemical integrity of this intermediate remains paramount throughout synthesis, purification, and storage. The hydroxymethyl group’s spatial orientation directly influences subsequent reaction stereoselectivity, while configurational instability would compromise the final active pharmaceutical ingredient’s isomeric purity [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2